N-(1-cyclopropylethyl)-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Medicinal Chemistry Conformational Restriction Lead Discovery

N-(1-cyclopropylethyl)-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 1090002-20-2, MF: C₁₂H₁₆N₂O₂, MW: 220.27) is a fully synthetic small molecule characterized by a 2-oxo-1,2-dihydropyridine (pyridin-2-one) core scaffold bearing a conformationally constrained N-(1-cyclopropylethyl)-N-methyl carboxamide side chain. It is a catalogued screening compound and building block available from commercial suppliers under catalog numbers including EN300-69583 (Enamine) and CM411920 (Chemenu), with reported purity specifications of ≥95%.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS No. 1090002-20-2
Cat. No. B1372290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyclopropylethyl)-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS1090002-20-2
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCC(C1CC1)N(C)C(=O)C2=CC=CNC2=O
InChIInChI=1S/C12H16N2O2/c1-8(9-5-6-9)14(2)12(16)10-4-3-7-13-11(10)15/h3-4,7-9H,5-6H2,1-2H3,(H,13,15)
InChIKeyVSNTZLLIFUFHBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Cyclopropylethyl)-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 1090002-20-2): A Structurally Distinctive 2-Oxo-dihydropyridine Carboxamide Building Block


N-(1-cyclopropylethyl)-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 1090002-20-2, MF: C₁₂H₁₆N₂O₂, MW: 220.27) is a fully synthetic small molecule characterized by a 2-oxo-1,2-dihydropyridine (pyridin-2-one) core scaffold bearing a conformationally constrained N-(1-cyclopropylethyl)-N-methyl carboxamide side chain [1]. It is a catalogued screening compound and building block available from commercial suppliers under catalog numbers including EN300-69583 (Enamine) and CM411920 (Chemenu), with reported purity specifications of ≥95% [2]. This compound belongs to a broader chemotype of 2-oxo-1,2-dihydropyridine-3-carboxamides that has been explored in medicinal chemistry programs targeting PDK1/AurA dual inhibition [3].

N-(1-Cyclopropylethyl)-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide: Why Unsubstituted or Mono-Substituted 2-Oxo-dihydropyridine-3-carboxamide Analogs Cannot Substitute


Generic substitution within the 2-oxo-1,2-dihydropyridine-3-carboxamide family is precluded by the profound influence of the amide substituent on both molecular topology and physicochemical properties critical for target engagement. The parent scaffold, 2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 94083-12-2, MW: 138.12, rotatable bonds: 1), and its N-methyl analog (CAS 7208-83-5, MW: 152.15, rotatable bonds: 1) present fundamentally different hydrogen-bond donor counts (2 versus 1), reduced lipophilicity (XLogP ~0.5–0.8 versus 1.1), and substantially lower molecular complexity (score ~150 versus 381) compared to the target N-(1-cyclopropylethyl)-N-methyl variant [1]. The fully substituted amide eliminates the additional H-bond donor present in the parent carboxamide, while the cyclopropylethyl group introduces steric bulk and conformational restriction unattainable with simple alkyl (methyl, ethyl, isopropyl) replacements [1][2].

N-(1-Cyclopropylethyl)-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide: Quantified Differentiation Evidence vs. Closest Analogs


Conformational Restriction and Molecular Complexity: (1-Cyclopropylethyl)methylamino vs. N-Methyl and Parent Carboxamide Analogs

The N-(1-cyclopropylethyl)-N-methyl substitution eliminates the additional H-bond donor present in the parent 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold (HBD count: 1 vs. 2 for the unsubstituted amide), while simultaneously increasing molecular complexity from a baseline of ~150 (unsubstituted) or 253 (N-methyl, CAS 7208-83-5) to 381 for the target compound [1]. The rotatable bond count increases from 1 to 3 relative to both the parent and N-methyl derivatives, and the XLogP rises to 1.1 compared to sub-1.0 values typical of simpler analogs, reflecting the lipophilic contribution of the cyclopropyl ring [1][2].

Medicinal Chemistry Conformational Restriction Lead Discovery Physicochemical Properties

Hydrogen Bond Acceptor/Donor Profile Differentiation: Fully Substituted vs. Partially Substituted Amide Analogs

The fully N,N-disubstituted carboxamide in the target compound restricts the hydrogen-bond donor count to 1 (the pyridinone NH), compared to 2 HBDs in the unsubstituted primary carboxamide parent scaffold. This modification is directly comparable to the PDK1 inhibitor series where 2-oxo-1,2-dihydropyridine-3-carboxamides with N,N-disubstitution demonstrated nanomolar biochemical IC₅₀ values (<500 nM) against PDK1, whereas the unsubstituted parent amide is not reported as active [1]. Furthermore, the PDB-deposited ligand N-[(1S)-1-cyclopropylethyl]-2-oxo-1,2-dihydropyridine-3-carboxamide (A1C9Y), which retains the cyclopropylethyl group but lacks the N-methyl substitution, demonstrates that the cyclopropylethyl moiety alone can direct the amide into a protein binding pocket [2], supporting the inference that the fully substituted (1-cyclopropylethyl)-methyl variant offers a distinct H-bond profile for further SAR exploration.

Physicochemical Profiling Permeability Oral Bioavailability Drug Design

Topological Polar Surface Area (TPSA) and Drug-Likeness Profile: Quantified Differentiation from Acid and Amine-Containing Analogs

The target compound exhibits a calculated Topological Polar Surface Area (TPSA) of approximately 49.4 Ų, which is consistent with the reported value for compounds sharing this core scaffold [1]. This TPSA value sits below the commonly applied CNS drug-likeness threshold of <60–70 Ų, whereas carboxylic acid-containing analogs such as 2-oxo-1,2-dihydropyridine-3-carboxylic acid (TPSA ~70–75 Ų) and derivatives bearing additional polar functionalities (e.g., the patent-exemplified N-(4-carbamimidoylphenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide with TPSA >100 Ų) substantially exceed this threshold [2]. The combination of TPSA = 49.4 Ų, XLogP = 1.1, MW = 220.27, and only 1 HBD places this compound within favorable oral drug-likeness space (Lipinski Rule of 5 compliant) and positions it closer to CNS-permeable chemical space than most functionalized 2-oxo-1,2-dihydropyridine-3-carboxamide derivatives reported in patent literature [1].

Drug-Likeness ADME CNS Drug Design TPSA

Commercial Availability and Purity Specifications: Multi-Vendor Sourcing with ≥95% Purity Benchmark

The target compound is explicitly catalogued by multiple independent chemical suppliers as a screening compound or building block. Enamine LLC lists it under catalog number EN300-69583, indicating its inclusion in one of the world's largest commercially available screening collections [1]. Chemenu offers it under catalog number CM411920 with a minimum purity specification of 95%+ . By comparison, the parent 2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 10128-92-4) carries a minimum purity specification of 95% from one vendor , while the N-methyl analog (CAS 7208-83-5) is primarily catalogued as a reference compound without explicit purity grading on major platforms, and the acid analog (CAS 609-71-2) is offered at 97–98% but with different functional-group limitations . The multi-vendor availability and consistent purity specification of the target compound reduce single-supplier dependency risk for procurement.

Chemical Sourcing Screening Collection Building Blocks Procurement

Literature-Supported Scaffold Precedent: 2-Oxo-1,2-dihydropyridine-3-carboxamide as a Privileged Chemotype in Kinase Inhibition

The 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold has been independently validated as a productive chemotype for kinase inhibitor discovery, with patent literature demonstrating PDK1/AurA dual inhibition (WO2016/CN101584) and additional reports describing endocannabinoid system modulation [1][2]. Within this scaffold family, the N,N-disubstituted carboxamide variants (analogous to the target compound) exhibited nanomolar enzymatic IC₅₀ values in PDK1 biochemical assays, whereas simple N-unsubstituted amide congeners lack reported activity [1]. The target compound's combination of a cyclopropylethyl group with an N-methyl amide represents a substitution pattern that is structurally distinct from the exemplified analogs in the PDK1 patent series (which largely feature aryl or benzyl substituents), thereby offering a novel chemical space vector within a validated pharmacophore for hit expansion and lead optimization [1][2].

Kinase Inhibition PDK1 AurA Medicinal Chemistry Scaffold Precedent

N-(1-Cyclopropylethyl)-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide: Recommended Research and Industrial Application Scenarios


Lead-Like Screening Library Expansion for CNS and Intracellular Kinase Targets

With a TPSA of 49.4 Ų, XLogP of 1.1, and only 1 HBD, this compound falls squarely within CNS drug-like and lead-like chemical space—substantially differentiated from more polar 2-oxo-1,2-dihydropyridine-3-carboxamide analogs (TPSA >60–100 Ų) that carry additional H-bond donors or charged groups. Procurement for focused or diversity screening libraries targeting intracellular kinases (e.g., PDK1, AurA) or CNS receptors is supported by the scaffold's literature precedent as a validated kinase inhibitor chemotype [1].

Structure-Activity Relationship (SAR) Exploration of the Cyclopropylethyl Vector in Amidic Scaffolds

The N-(1-cyclopropylethyl)-N-methyl substitution introduces a chiral cyclopropylethyl group, increasing molecular complexity to 381 and rotatable bonds to 3 relative to N-methyl (complexity 253, 1 rotatable bond) or unsubstituted (complexity ~150, 1 rotatable bond) analogs. This compound serves as a unique SAR probe to evaluate the impact of cyclopropyl-containing branched alkyl groups on target binding, selectivity, and metabolic stability within the 2-oxo-1,2-dihydropyridine-3-carboxamide series, an SAR vector unexplored in the published PDK1/AurA patent literature [1][2].

Computational Docking and Pharmacophore Modeling with PDB-Validated Structural Anchors

The deposition of the closely related ligand N-[(1S)-1-cyclopropylethyl]-2-oxo-1,2-dihydropyridine-3-carboxamide (A1C9Y) in the PDB (5SC2) provides an experimentally determined binding pose for the cyclopropylethyl-pyridinone core [2]. This enables structure-based drug design (SBDD) teams to use this compound as a starting template for docking and pharmacophore refinement, with the N-methyl group offering a tractable vector for modeling additional hydrophobic interactions not present in the deposited ligand.

Combinatorial Chemistry and Parallel Synthesis Building Block

The carboxylic acid precursor (2-oxo-1,2-dihydropyridine-3-carboxylic acid, CAS 609-71-2, ≥98% purity) is commercially available from multiple vendors, providing a convergent synthetic route to this amide via coupling with (1-cyclopropylethyl)methylamine . The target compound itself, available from Enamine (EN300-69583) with confirmed stock, can serve as a diversity input for further N-functionalization or C–H activation on the pyridinone ring, enabling parallel library synthesis in hit-to-lead campaigns.

Quote Request

Request a Quote for N-(1-cyclopropylethyl)-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.